molecular formula C12H15N3 B1336762 3-(4-Methylpiperazin-1-yl)benzonitrile CAS No. 204078-35-3

3-(4-Methylpiperazin-1-yl)benzonitrile

Cat. No. B1336762
CAS RN: 204078-35-3
M. Wt: 201.27 g/mol
InChI Key: OLELRAIMBYZQJO-UHFFFAOYSA-N
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Description

The compound 3-(4-Methylpiperazin-1-yl)benzonitrile is a chemical structure that is part of a broader family of piperazine derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals and material sciences. Piperazine derivatives are known for their versatility in chemical reactions and their ability to interact with biological systems, which makes them valuable for drug design and development .

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. For instance, a practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a related compound, has been reported through direct reductive alkylation of 1-methylpiperazine, yielding high product purity and efficiency . Another synthesis approach involves nucleophilic substitution reactions, as demonstrated in the preparation of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile . These methods highlight the chemical reactivity and the potential for creating a wide array of piperazine-based compounds.

Molecular Structure Analysis

The molecular structure and conformational stability of piperazine derivatives have been extensively studied using computational methods such as ab initio Hartree-Fock (HF) and Density Functional Theory (DFT). These studies provide insights into the most stable conformers and the geometrical parameters of the molecules . For example, the molecular geometry and vibrational frequencies of 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one were calculated, revealing three staggered stable conformers . Such detailed structural analyses are crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

Piperazine derivatives participate in a variety of chemical reactions. They can react with heterocyclic diazonium salts to produce hydrazones, which can further undergo intramolecular cyclization to form various heterocyclic compounds . Additionally, the reactivity of these compounds extends to their interaction with biological molecules, such as bovine serum albumin (BSA), where they can induce structural changes and bind through hydrophobic interactions and hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The experimental and theoretical spectra, including vibrational frequencies and IR intensities, provide information about the physical properties of these compounds . The solid-state FT-IR spectra and the comparison of theoretical and experimental geometries help in understanding the chemical environment and the stability of these molecules. Furthermore, the calculated HOMO and LUMO energies indicate intramolecular charge transfer, which is a significant factor in the chemical reactivity and potential pharmacological activity of these compounds .

Scientific Research Applications

Antimycobacterial Agents

3-(4-Methylpiperazin-1-yl)benzonitrile derivatives have been synthesized and shown significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The synthesis involved an efficient palladium-catalyzed C-C Suzuki coupling, resulting in compounds with profound activity and low toxicity towards mammalian cells, particularly the nicotinonitrile substituted s-triazine analogs. These findings suggest a potential pathway for developing new antimycobacterial agents (Patel, Chikhalia, & Kumari, 2014).

HCV Inhibitors

Starting from a modest HCV inhibitor identified through screening, chemical optimization led to the development of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives with significantly increased antiviral activity against HCV. One such compound, L0909, demonstrated high efficacy in inhibiting HCV replication by acting on the HCV entry stage, showing sensitivity to clinical resistant HCV mutants and synergistic effects with clinical drugs. L0909’s oral availability and low toxicity make it a promising candidate for HCV entry inhibition, offering potential for single or combinational therapeutic applications (Jiang et al., 2020).

Safety and Hazards

3-(4-Methylpiperazin-1-yl)benzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and not breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-14-5-7-15(8-6-14)12-4-2-3-11(9-12)10-13/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLELRAIMBYZQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428189
Record name 3-(4-methylpiperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204078-35-3
Record name 3-(4-methylpiperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to a similar manner to that in Reference Example 17, the title compound was synthesized from 3-fluorobenzonitrile and 1-methylpiperazine.
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